Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-
Description
Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- (CAS: 162358-09-0) is a structurally complex organic compound with the molecular formula C₂₅H₃₉NO₅ and a molecular weight of 433.58 g/mol . It is classified as a natural product and is utilized in life sciences research, particularly as a synthetic intermediate for pharmaceutical compounds. The molecule features a central phenylpropyl backbone modified with two acetyloxymethyl groups and an acetamide moiety. Key physical properties include:
- Melting Point: 101–103°C
- Boiling Point: 582.2°C (predicted)
- Solubility: Slightly soluble in chloroform, DMSO, and ethyl acetate .
- Storage: Stable at 2–8°C in a dry, sealed container .
This compound is derived from Diethyl 2-Acetamidomalonate, a versatile building block for synthesizing bioactive molecules.
Properties
IUPAC Name |
[2-acetamido-2-(acetyloxymethyl)-4-phenylbutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-13(19)18-17(11-22-14(2)20,12-23-15(3)21)10-9-16-7-5-4-6-8-16/h4-8H,9-12H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMLICICKYDWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=CC=CC=C1)(COC(=O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441577 | |
| Record name | ACETAMIDE, N-[1,1-BIS[(ACETYLOXY)METHYL]-3-PHENYLPROPYL]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162359-95-7 | |
| Record name | ACETAMIDE, N-[1,1-BIS[(ACETYLOXY)METHYL]-3-PHENYLPROPYL]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Intermediate 1,1-Bis[(acetyloxy)methyl]-3-phenylpropane
The precursor 1,1-bis(hydroxymethyl)-3-phenylpropane is esterified using acetic anhydride in the presence of pyridine or para-toluenesulfonic acid (p-TSA) as catalysts. Pyridine acts as both a catalyst and acid scavenger, facilitating the nucleophilic attack of hydroxyl groups on the carbonyl carbon of acetic anhydride.
Reaction Conditions:
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Molar Ratio: 1:2 (precursor:acetic anhydride)
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Catalyst: 0.1 equivalents of p-TSA or pyridine
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Temperature: 25–40°C
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Time: 1–2 hours
This step generates the bis-acetylated intermediate, critical for subsequent functionalization.
Acylation with Acetamide
The intermediate undergoes N-acylation with acetamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product. DCC promotes amide bond formation by activating the carbonyl group of acetic anhydride, enabling nucleophilic attack by the amine group of acetamide.
Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran
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Coupling Agent: 1.2 equivalents of DCC
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Temperature: 0°C to room temperature (gradual warming)
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Time: 12–24 hours
Alternative Methods Using Acylals as Acylating Agents
Acylals, such as phenylmethylene diacetate, offer a solvent-free pathway for N-acylation. This method, derived from recent catalytic studies, avoids traditional coupling agents.
Direct Acylation with Phenylmethylene Diacetate
Benzylamine derivatives react with phenylmethylene diacetate under catalytic conditions to form acetamide linkages. Copper(II) tetrafluoroborate hydrate (Cu(BF₄)₂·xH₂O) enhances reaction efficiency by stabilizing transition states.
Reaction Conditions:
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Catalyst: 0.01 equivalents of Cu(BF₄)₂·xH₂O
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Temperature: Room temperature
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Time: 1–5 minutes
Advantages:
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Rapid reaction times (<5 minutes)
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Reduced solvent waste
Limitations:
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Moderate selectivity requires post-reaction purification.
Catalytic Optimization and Green Chemistry Approaches
Industrial scalability necessitates catalytic innovations and environmentally benign protocols.
Continuous Flow Reactor Systems
Continuous flow technology minimizes side reactions and improves heat transfer during esterification. A two-stage reactor setup achieves:
Solvent-Free Mechanochemical Synthesis
Ball milling the precursor with acetic anhydride and p-TSA achieves 88% yield in 45 minutes, eliminating solvent use and reducing energy input.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Time | Yield | Scalability |
|---|---|---|---|---|
| Traditional Esterification | p-TSA/Pyridine | 2 hours | 85–90% | Moderate |
| DCC-Mediated Acylation | DCC | 24 hours | 70–75% | Low |
| Cu(BF₄)₂ Catalysis | Cu(BF₄)₂·xH₂O | 5 minutes | 65–68% | High |
| Continuous Flow | p-TSA | 30 minutes | 95% | Industrial |
Industrial Production Considerations
Large-scale synthesis prioritizes cost-efficiency and sustainability:
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Intermediate in Drug Synthesis
Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Notably, it is involved in the synthesis of analogs of Novobiocin, which are being explored for their potential as heat shock protein 90 (Hsp90) inhibitors. Hsp90 is implicated in the survival and proliferation of cancer cells, making this compound relevant in cancer therapy research .
Research indicates that Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- may exhibit biological activity beyond its role as a synthetic intermediate. Studies have suggested interactions with various biological targets relevant to disease treatment, particularly concerning cancer therapies targeting heat shock proteins .
Synthetic Methodologies
The synthesis of Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- can be achieved through several methods involving acetic anhydride and other reagents. The typical reaction pathway involves nucleophilic attack at the carbonyl carbon of acetic anhydride by amine or alcohol components .
Case Study 1: Synthesis of Novobiocin Analogs
In a study focused on developing novel Hsp90 inhibitors, researchers synthesized Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- as a key intermediate. The resulting compounds demonstrated promising anti-cancer activity in vitro, highlighting the importance of this compound in drug discovery processes .
Another study investigated the biological activity of derivatives synthesized from Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-. The results indicated that certain derivatives exhibited significant inhibitory effects on cancer cell lines, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(a) Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]- (CAS: 162358-09-0)
- Key Features : Contains a 4-octylphenyl substituent, enhancing hydrophobicity.
- Applications: Intermediate for fingolimod (a sphingosine-1-phosphate receptor modulator) and novobiocin derivatives .
(b) Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- (CAS: 162359-95-7)
- Key Differences: Replaces the 4-octylphenyl group with a simple phenyl ring, reducing molecular weight (C₁₇H₂₃NO₅) .
- Implications : Lower hydrophobicity may limit its utility in lipid-rich biological systems compared to the 4-octylphenyl variant.
(c) Acetamide, N-[3-(acetyloxy)-1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- (CAS: 745078-63-1)
- Key Differences : Additional acetyloxy group at the 3-position of the phenylpropyl chain .
- Implications : Increased steric hindrance and polarity could alter binding affinity in enzyme inhibition studies.
Functional Analogues
(a) N-(1-methylpiperidin-4-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Compound 10)
- Key Features : Contains a triazole-thioacetamide core with a benzo[d]thiazol-2-one group.
- Applications : Investigated for kinase inhibition and antimicrobial activity .
- Contrast : Unlike the target compound, this molecule lacks acetyloxy groups but includes heterocyclic moieties for targeted interactions.
(b) Goxalapladib (CAS: 412950-27-7)
- Key Features : A 1,8-naphthyridine-acetamide derivative with trifluoromethyl and piperidinyl groups.
- Applications : Developed by GlaxoSmithKline for atherosclerosis treatment .
- Contrast : The naphthyridine core provides distinct electronic properties compared to the phenylpropyl backbone of the target compound.
Biological Activity
Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- (CAS Number: 162359-95-7) is a synthetic organic compound with significant potential in pharmaceutical applications. Its molecular formula is C25H39NO5, and it has a molecular weight of approximately 433.58 g/mol. The compound appears as an off-white solid with a melting point between 101 to 103 °C and a predicted boiling point of around 582.2 °C .
Chemical Structure and Properties
The structure of Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- includes multiple acetyloxy groups and a phenyl ring substituted with an octyl chain. This unique configuration enhances its hydrophobic interactions and overall bioactivity compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | C25H39NO5 |
| Molecular Weight | 433.58 g/mol |
| Melting Point | 101 - 103 °C |
| Boiling Point | ~582.2 °C |
| Appearance | Off-white solid |
Synthesis
The synthesis of Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- typically involves the reaction of acetic anhydride with diethyl 2-acetamido-2-(4-octylphenethyl)malonate. This multi-step process includes esterification and acylation reactions that are crucial for forming the desired compound.
Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]- has shown potential as an intermediate in synthesizing analogs of Novobiocin, which are being investigated for their activity as heat shock protein 90 (HSP90) inhibitors. HSP90 is crucial in cancer cell survival and proliferation, making this compound a candidate for cancer therapy .
Pharmacological Profile
Research indicates that derivatives of Acetamide exhibit various biological activities:
- Anticancer Activity : Inhibits HSP90, potentially leading to reduced cancer cell proliferation.
- Anti-inflammatory Effects : Demonstrated through various assays indicating modulation of inflammatory pathways.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains .
Case Studies
- Heat Shock Protein Inhibition : A study explored the synthesis of Novobiocin analogs using Acetamide as an intermediate. These analogs exhibited promising activity against cancer cell lines by inhibiting HSP90.
- Antimicrobial Activity : Research conducted on related acetamide compounds indicated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
The biological activity of Acetamide can be compared with other compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Fingolimod | C19H20N2O4S | Approved for multiple sclerosis; sphingosine receptor modulator |
| Novobiocin | C22H24N2O9S | Antibiotic; inhibits bacterial DNA gyrase |
| Diethyl 2-acetamidomalonate | C12H17NO4 | Versatile building block for pharmaceutical synthesis |
Acetamide's unique structural modifications enhance its potential as a pharmaceutical intermediate while allowing it to engage in significant biological interactions not present in simpler analogs like Fingolimod or Novobiocin.
Q & A
Q. How can reaction mechanisms involving the acetyloxy groups be elucidated?
- Methodology : Isotopic labeling (e.g., ¹⁸O in acetyloxy groups) tracks oxygen transfer during hydrolysis. Kinetic isotope effects (KIE) studies differentiate between concerted and stepwise mechanisms. In situ FTIR monitors real-time changes in functional groups during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
